1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine
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Overview
Description
1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine is an organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. This compound is characterized by the presence of a benzyl group, a phenyl group, and a prop-2-en-1-yl group attached to the aziridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine can be synthesized through various methods. One common approach involves the reaction of benzylamine with phenylacetaldehyde in the presence of a base, followed by cyclization with an appropriate reagent to form the aziridine ring. Another method includes the use of allyl bromide and phenylmagnesium bromide to introduce the prop-2-en-1-yl and phenyl groups, respectively, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxaziridines.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Substituted aziridines.
Scientific Research Applications
1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine involves its interaction with molecular targets and pathways. The strained aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
1-Benzyl-2-phenylaziridine: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
2-Phenyl-2-(prop-2-en-1-yl)aziridine: Lacks the benzyl group, affecting its chemical properties and biological activity.
1-Benzyl-2-(prop-2-en-1-yl)aziridine:
Uniqueness: 1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine is unique due to the presence of all three substituents (benzyl, phenyl, and prop-2-en-1-yl) on the aziridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
831200-98-7 |
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Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-benzyl-2-phenyl-2-prop-2-enylaziridine |
InChI |
InChI=1S/C18H19N/c1-2-13-18(17-11-7-4-8-12-17)15-19(18)14-16-9-5-3-6-10-16/h2-12H,1,13-15H2 |
InChI Key |
QKDXNQDYYIANTN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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